5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carbonyl]piperidin-2-one is a complex organic compound that features a bicyclic structure with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as a nematicide. Derivatives of the compound have shown good lethal rates against pinewood nematodes and root-knot nematodes .
Medicine
In medicine, the compound’s structure is similar to that of tropane alkaloids, which are known for their biological activity.
Industry
In industry, the compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various materials and chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one involves its interaction with specific molecular targets. For example, derivatives of the compound have been shown to act as antagonists of the 5-HT3 receptor, a significant monoamine neurotransmitter receptor . This interaction influences various physiological activities, including mood, appetite, and intestinal movements.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
- 2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one
Uniqueness
5-[3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-2-one is unique due to its specific combination of a pyridine moiety and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16-7-4-12(11-20-16)18(23)21-13-5-6-14(21)10-15(9-13)24-17-3-1-2-8-19-17/h1-3,8,12-15H,4-7,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNHPIXUFDVQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3CCC(=O)NC3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.